
NS2 (114-121), Influenza
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NS2 (114-121), Influenza, is a fragment of the nonstructural protein 2 (NS2) from the influenza virus. This specific fragment, comprising amino acids 114 to 121, is recognized as an epitope, which means it can be used to study the immune response, particularly the activity of CD8+ cytotoxic T lymphocytes (CTLs) in antiviral immunity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of NS2 (114-121) involves peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled step-by-step on a solid support. The process includes:
Coupling: The amino acids are sequentially added to the growing peptide chain.
Deprotection: Protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the solid support.
Industrial Production Methods
Industrial production of peptides like NS2 (114-121) typically involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
NS2 (114-121) can undergo various chemical reactions, including:
Oxidation: This can affect the methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis techniques.
Major Products
The major products of these reactions are typically modified peptides, which can be used to study the structure and function of the original peptide.
Scientific Research Applications
NS2 (114-121) has several applications in scientific research:
Mechanism of Action
NS2 (114-121) plays a critical role in the influenza virus life cycle. It is involved in the nuclear export of viral ribonucleoprotein (vRNP) complexes. NS2 interacts with the export protein XPO1, facilitating the transport of vRNPs from the nucleus to the cytoplasm, ensuring that viral genomic segments are available for packaging into new virions . Additionally, NS2 is regulated by ubiquitination and deubiquitination processes, which affect its stability and function .
Comparison with Similar Compounds
Similar Compounds
NS1: Another nonstructural protein from the influenza virus, involved in immune evasion and viral replication.
M1: Matrix protein that plays a role in viral assembly and budding.
Uniqueness
NS2 is unique in its role in the nuclear export of vRNPs, a function not shared by NS1 or M1. This makes NS2 a critical target for studying the replication and assembly of the influenza virus .
Properties
Molecular Formula |
C48H74N12O12 |
|---|---|
Molecular Weight |
1011.2 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C48H74N12O12/c1-6-27(4)38(47(71)72)59-44(68)33(22-26(2)3)55-41(65)32(19-20-37(50)63)54-42(66)34(23-29-14-9-7-10-15-29)56-45(69)36(25-61)58-43(67)35(24-30-16-11-8-12-17-30)57-46(70)39(28(5)62)60-40(64)31(49)18-13-21-53-48(51)52/h7-12,14-17,26-28,31-36,38-39,61-62H,6,13,18-25,49H2,1-5H3,(H2,50,63)(H,54,66)(H,55,65)(H,56,69)(H,57,70)(H,58,67)(H,59,68)(H,60,64)(H,71,72)(H4,51,52,53)/t27-,28+,31-,32-,33-,34-,35-,36-,38-,39-/m0/s1 |
InChI Key |
YULHIMSWVOYUSX-YCEUMREUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


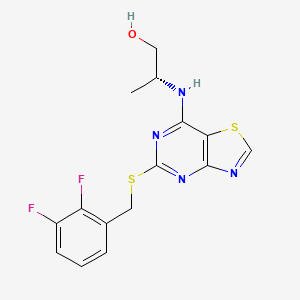


![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12409527.png)

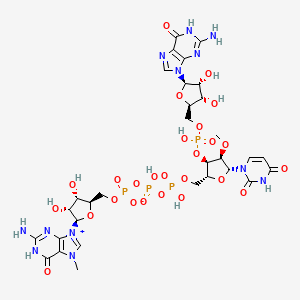

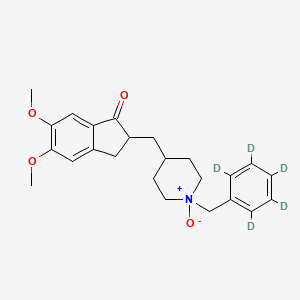
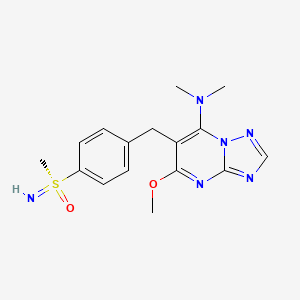
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)
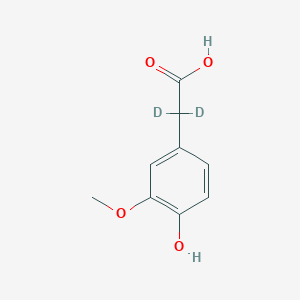

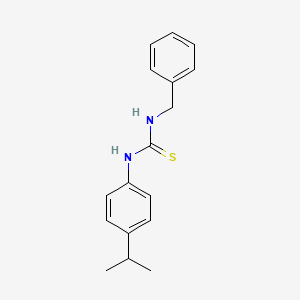
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)
